4-tert-Butylanisole
Overview
Description
4-tert-Butylanisole, also known as 4-Methoxy-tert-butylbenzene, is a clear colorless to slightly yellow liquid . It has a linear formula of (CH3)3CC6H4OCH3 . The CAS Number is 5396-38-3 and the molecular weight is 164.24 .
Molecular Structure Analysis
The molecular structure of 4-tert-Butylanisole is represented by the linear formula (CH3)3CC6H4OCH3 . The SMILES string representation is COc1ccc(cc1)C©©C .Chemical Reactions Analysis
4-tert-Butylanisole is used as a reactant in nucleophilic substitution of para-substituted phenol ethers in the presence of a hypervalent iodine compound . More detailed information about its chemical reactions is not available in the retrieved sources.Physical And Chemical Properties Analysis
4-tert-Butylanisole has a refractive index of n20/D 1.503 (lit.) and a density of 0.938 g/mL at 25 °C (lit.) . It has a melting point of 18 °C and a boiling point of 222 °C . The flash point is 94 °C .Scientific Research Applications
Application
4-tert-Butylanisole is used in a synergistic Brønsted/Lewis acid catalyzed aromatic alkylation . This process involves the use of environmentally benign, readily accessible protic acid and iron to promote site-selective tert-butylation of electron-rich arenes .
Method
The transformation inspired the development of a synergistic Brønsted/Lewis acid catalyzed aromatic alkylation that fills a gap in the Friedel–Crafts reaction literature by employing unactivated tertiary alcohols as alkylating agents, leading to new quaternary carbon centers . The Lewis acid serves a role in enhancing the acidity of the Brønsted acid .
Results
Anisole is converted to 4-tert-butylanisole (4ma) in 73% yield . 2,4-Dialkylation occurs with bromopropyl phenyl ether to afford trisubstituted arene 4naa in 48% yield, with no monoalkylation product observed .
2. Synthesis of Aryl Acetates
Application
4-tert-Butylanisole is used in the synthesis of aryl acetates from the carbonylation of aryl methyl ethers . This process involves the conversion of ethers, which is interesting because the synthesis of many valuable compounds involves this conversion .
Method
The specific method of application or experimental procedures for this process are not detailed in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
3. tert-Butylation of Aromatic Hydrocarbons
Application
4-tert-Butylanisole is used in the tert-butylation of aromatic hydrocarbons with tert-butyl chloride in the presence of AlCl3-tert-butylanisole . This process is interesting because it possesses higher substrate selectivity than any of the previously known tert-butylation .
Method
The method involves a mixture of benzene (or alkylbenzene) and tert-butylanisole to which an appropriate amount of AlCl3 is dissolved, and tert-butyl chloride is added all at once with stirring .
Results
Neither isomerization of the products nor transalkylation of the substrate with the products was observed when the molar ratio of tert-butylanisole to AlCl3 was more than two .
4. Synthesis of Aryl Acetates
Application
4-tert-Butylanisole is used in the synthesis of aryl acetates from the carbonylation of aryl methyl ethers . This process involves the conversion of ethers, which is interesting because the synthesis of many valuable compounds involves this conversion .
Method
The specific method of application or experimental procedures for this process are not detailed in the source .
Results
The results or outcomes obtained from this application are not provided in the source .
5. Synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine
Application
4-tert-Butylanisole is used in the synthesis of 4-tert-Butyl-4′,4″-dinitrotriphenylamine . This compound is a new triphenylamine-containing diamine monomer .
Method
4-tert-Butylaniline reacts with formic acid to produce formic acid- (4-tert-butyl-anilide) . This reaction could happen in the presence of the solvent of toluene in the condition of heating .
Results
The results or outcomes obtained from this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
1-tert-butyl-4-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-11(2,3)9-5-7-10(12-4)8-6-9/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUPBIBNSTXCPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063833 | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-Butylanisole | |
CAS RN |
5396-38-3 | |
Record name | 4-tert-Butylanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5396-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-tert-Butylanisole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-tert-Butylanisole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1266 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-(1,1-dimethylethyl)-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3063833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-tert-butylanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | P-TERT-BUTYLANISOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TS0X8A7M5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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